N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications
Biological and Environmental Effects of Acetamide Derivatives
A review by Kennedy (2001) on the toxicology of acetamide and its derivatives provides a comprehensive overview of their commercial importance and biological consequences of exposure, emphasizing the need for updated information on these chemicals due to their varied biological responses and environmental toxicology (Kennedy, 2001).
Triazine Derivatives and Their Biological Activities
Ohloblina (2022) discusses the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives, indicating a promising direction for scientific research and the potential for various chemical modeling of 1,2,4-triazoles (Ohloblina, 2022).
Antiprotozoal Activity and Pharmacokinetics
The review by Goa and Campoli-Richards (1987) on Pentamidine isethionate highlights its antiprotozoal activity and therapeutic use, providing insight into the effectiveness and side effects of such compounds in treating Pneumocystis carinii pneumonia, suggesting a potential area of research application for similar compounds (Goa & Campoli-Richards, 1987).
Heterocyclic Compounds' Biological Significance
The review on heterocyclic compounds bearing the triazine scaffold by Verma, Sinha, and Bansal (2019) elaborates on their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. This underscores the significance of such compounds in medicinal chemistry and drug development (Verma et al., 2019).
Applications in Optoelectronics
Squeo and Pasini (2020) review the BODIPY-based materials, including their application in organic light-emitting diodes (OLEDs), indicating the structural design and synthesis of such materials for optoelectronic applications. This highlights the potential research and application interest in compounds with similar functionalities for developing advanced materials (Squeo & Pasini, 2020).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-16-4-7-18(8-5-16)27-12-13-28-22(31)23(32)29(26-24(27)28)15-21(30)25-11-10-17-6-9-19(33-2)20(14-17)34-3/h4-9,14H,10-13,15H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFXSSICEAFOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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